2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

Electron Affinity Reduction Potential Cyclic Voltammetry

F4-TCNQ is the benchmark p-dopant with an electron affinity of 5.24 eV and a reversible reduction potential of +0.31 V vs. Ag/Ag⁺. Its unique combination of high EA and sufficient volatility enables precise vacuum co-sublimation, delivering controlled conductivity and lower operating voltages in OLEDs. As an OFET contact dopant, just 2 wt% F4-TCNQ triples saturation mobility. Unlike lower-EA TCNQ or alternative BCF, it is the irreplaceable standard for high-resolution displays, flexible circuits, and perovskite solar cells. Ideal for vacuum-processed R&D and pilot production.

Molecular Formula C12F4N4
Molecular Weight 276.15 g/mol
CAS No. 29261-33-4
Cat. No. B1363110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane
CAS29261-33-4
Molecular FormulaC12F4N4
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESC(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N
InChIInChI=1S/C12F4N4/c13-9-7(5(1-17)2-18)10(14)12(16)8(11(9)15)6(3-19)4-20
InChIKeyIXHWGNYCZPISET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

F4-TCNQ (CAS 29261-33-4): Core Electron Acceptor and p-Dopant Specifications for Organic Electronics R&D


2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) is the most widely utilized p-type molecular dopant in organic electronics [1]. This fluorinated derivative of TCNQ is characterized by its exceptionally high electron affinity (EA) of approximately 5.24 eV [2] and a reversible first reduction potential of +0.31 V vs. Ag/Ag⁺ in acetonitrile [3]. These properties enable efficient ground-state electron transfer from the highest occupied molecular orbital (HOMO) of organic semiconductors to the lowest unoccupied molecular orbital (LUMO) of F4-TCNQ, generating free holes in the host material [4]. As a benchmark acceptor, F4-TCNQ is the standard against which new p-dopants are compared [5], underscoring its central role in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Why F4-TCNQ Cannot Be Replaced by Other TCNQ Derivatives or p-Dopants in Device Fabrication


Generic substitution of F4-TCNQ is precluded by its unique combination of a high electron affinity and a volatile nature [1], which makes it ideally suited for vacuum thermal evaporation—the dominant processing method for high-performance OLED and OFET fabrication. While its strong electron-accepting power ensures efficient doping of a wide range of host materials [2], its high volatility presents significant processing challenges, such as a low sticking coefficient and dopant migration during device operation [3]. Alternatives like unsubstituted TCNQ have a much lower electron affinity [4], and other p-dopants like BCF (tris(pentafluorophenyl)borane) exhibit different doping mechanisms and efficiency profiles [5]. Furthermore, F4-TCNQ's poor solubility in common organic solvents limits its use in solution-based processing [6]. The following quantitative evidence demonstrates precisely how these fundamental properties differentiate F4-TCNQ from its closest analogs and define its specific, non-interchangeable role in advanced organic electronics.

Quantitative Evidence for Selecting F4-TCNQ: Head-to-Head Performance vs. Analogues


F4-TCNQ's Superior Electron Affinity: A 0.57 V Reduction Potential Advantage Over Unsubstituted TCNQ

The primary differentiator for F4-TCNQ is its enhanced electron-accepting strength. Electrochemical analysis shows that F4-TCNQ has a significantly higher first reduction potential than its unsubstituted analog, TCNQ. In acetonitrile (0.1 M [Bu₄N][ClO₄]), the first reduction of F4-TCNQ occurs at a reversible formal potential of +0.31 V vs. Ag/Ag⁺ [1]. This corresponds to a significantly stronger electron affinity compared to TCNQ, which has a reported reduction potential of -0.25 V vs. Fc⁺/Fc in CH₂Cl₂ [2]. The resulting ~0.57 V difference enables F4-TCNQ to efficiently dope a broader range of organic semiconductors with deeper HOMO levels, a capability that TCNQ lacks.

Electron Affinity Reduction Potential Cyclic Voltammetry Doping Efficiency

Enhanced Stability of Reduced Species: F4-TCNQ Radical Anion Persistence vs. TCNQ

Beyond its stronger electron affinity, F4-TCNQ exhibits superior electrochemical stability in its reduced state. Voltammetric studies in acetonitrile reveal that both the radical anion ([TCNQF₄]•⁻) and dianion ([TCNQF₄]²⁻) are persistent, even under aerobic conditions [1]. This contrasts sharply with the behavior of the unsubstituted TCNQ analog, where the reduced species are known to be more reactive and prone to decomposition. The high stability of the F4-TCNQ anion contributes to more robust and long-lasting doping effects, as the active charge-transfer complex is less susceptible to degradation pathways.

Electrochemical Stability Radical Anion Persistence Doping Efficiency Degradation

Threefold Mobility and Reduced Threshold Voltage: F4-TCNQ Doping in OFETs vs. Undoped Control

The practical impact of F4-TCNQ is most evident in device performance metrics. In a study on organic thin-film transistors (OTFTs), incorporating a 2 wt% F4-TCNQ-doped pentacene interlayer between gold electrodes and the pentacene active layer resulted in a dramatic improvement over an undoped control device. The saturation mobility increased from 0.21 to 0.63 cm²/Vs, a threefold enhancement. Simultaneously, the threshold voltage was reduced from -31.9 V to -7.6 V, and the subthreshold swing decreased from 5.09 to 2.40 V/dec [1]. These improvements are attributed to a significant reduction in the hole-injection barrier and contact resistance.

OFET Mobility Threshold Voltage Contact Doping

Boosting Perovskite Solar Cell Efficiency by 1.7% Absolute: F4-TCNQ as an Interfacial Layer

F4-TCNQ's function extends beyond bulk doping to include interfacial modification in emerging photovoltaic technologies. When deposited as an interfacial layer between the PEDOT:PSS hole transport layer and a mixed-cation tin perovskite active layer, F4-TCNQ facilitates favorable energy level alignment and passivates trap states via halogen bonding. This resulted in an optimized tin perovskite solar cell (TPSC) achieving an improved power conversion efficiency of 8.11%, compared to 6.41% for the reference device without the F4-TCNQ layer . This represents a relative efficiency enhancement of over 26%.

Perovskite Solar Cell Efficiency Interface Engineering Stability

Processing Dichotomy: F4-TCNQ's Poor Solubility as a Differentiator for Vacuum-Processed Devices

A critical, often limiting characteristic of F4-TCNQ is its poor solubility in common organic solvents, which is explicitly noted in literature focused on developing more soluble alternatives [1]. While this property complicates solution-based fabrication methods, it is a key advantage for vacuum thermal evaporation, the industry standard for manufacturing high-purity, multilayer OLED and OFET devices. Its volatility allows for controlled co-sublimation with host materials, enabling precise and uniform doping profiles that are difficult to achieve with less volatile or highly soluble dopants. This dichotomy is a primary driver behind the synthesis of 'anchored' or ester-modified TCNQ derivatives designed for solution processing, highlighting F4-TCNQ's specific niche in vacuum-deposited applications.

Solubility Processability Vacuum Deposition Solution Processing

Long-Term Thermal Stability: F4-TCNQ-Doped Films Show >500h Resistance at 150°C

The thermal resilience of F4-TCNQ doping is a critical factor for device reliability. In a study on single-walled carbon nanotube (SWCNT) films, F4-TCNQ doping via a vapor method resulted in exceptional thermal stability. The doped films exhibited excellent long-term thermal resistance, maintaining their enhanced conductivity for longer than 500 hours at an elevated temperature of 150°C [1]. This stability is attributed to the strong charge-transfer interaction between the SWCNTs and the F4-TCNQ dopant molecules.

Thermal Stability Device Reliability Carbon Nanotubes Doping

Defined Application Scenarios for F4-TCNQ Based on Quantified Performance


Precision Doping of Vacuum-Deposited OLED Hole Transport Layers

F4-TCNQ is the optimal choice for p-doping hole transport materials (HTMs) in vacuum-processed OLEDs. Its high electron affinity (5.24 eV) ensures efficient doping of a wide range of HTMs [1], and its volatility allows for precise co-sublimation with the host material [2]. This leads to a controlled increase in conductivity and a reduction in the device's operating voltage, as evidenced by its widespread use as the standard p-dopant for this application [3]. This scenario is ideal for the manufacturing of high-resolution displays and solid-state lighting panels where multilayer vacuum deposition is the established fabrication method.

Contact Resistance Reduction in Organic Thin-Film Transistors (OTFTs)

F4-TCNQ is highly effective as a contact dopant in OTFTs. The evidence shows that incorporating a thin, 2 wt% F4-TCNQ-doped interlayer at the metal-semiconductor interface significantly reduces the hole-injection barrier [4]. The result is a threefold increase in saturation mobility (0.21 to 0.63 cm²/Vs) and a substantial reduction in threshold voltage (-31.9 V to -7.6 V) [4]. This application is critical for improving the performance of organic circuits, sensors, and flexible displays where low contact resistance and fast switching are paramount.

Interfacial Passivation and Efficiency Enhancement in Perovskite Photovoltaics

F4-TCNQ serves a dual function as an interfacial layer in perovskite solar cells. Its deposition on the hole transport layer (HTL) not only optimizes energy level alignment but also passivates defects at the HTL/perovskite interface through halogen bonding . This directly translates to a 1.7% absolute gain in power conversion efficiency (from 6.41% to 8.11%) in tin-based perovskite devices . This application scenario is highly relevant for researchers and manufacturers seeking to improve the efficiency and stability of next-generation perovskite solar cells without major alterations to the core device architecture.

High-Temperature Stable Conductive Coatings for Carbon Nanotube Films

For applications requiring conductive films that can withstand prolonged thermal stress, F4-TCNQ doping provides a robust solution. Studies on carbon nanotube films demonstrate that F4-TCNQ doping yields exceptional thermal stability, with the doped films maintaining their enhanced electrical properties for over 500 hours at 150°C [5]. This performance makes F4-TCNQ-doped materials suitable for demanding environments such as automotive electronics, aerospace components, and industrial sensors where operational reliability at elevated temperatures is a non-negotiable requirement.

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